2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol

Catalog No.
S3340623
CAS No.
394203-57-7
M.F
C6H5F3OS
M. Wt
182.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol

CAS Number

394203-57-7

Product Name

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol

IUPAC Name

2,2,2-trifluoro-1-thiophen-3-ylethanol

Molecular Formula

C6H5F3OS

Molecular Weight

182.17

InChI

InChI=1S/C6H5F3OS/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5,10H

InChI Key

YNLGHNBARVKRRO-UHFFFAOYSA-N

SMILES

C1=CSC=C1C(C(F)(F)F)O

Canonical SMILES

C1=CSC=C1C(C(F)(F)F)O

Solvolysis Studies

Scientific Field: Organic Chemistry

Summary of the Application: “2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol” is used in studies investigating the solvolysis of certain compounds. Solvolysis is a type of chemical reaction in which a solvent breaks down a molecule .

Methods of Application: The solvolysis rates of 2,2,2-trifluoro-1- (3-chlorophenyl)-1- (substituted phenyl)ethyl and 2,2,2-trifluoro-1- (3,5-dichlorophenyl)-1- (substituted phenyl)ethyl tosylates or bromides were conductimetrically measured at 25.0 °C in 80% aqueous ethanol .

Results or Outcomes: The study found that the solvolysis rates showed a bilinear Yukawa–Tsuno correlation with ρ = −4.81 and r = 1.41 for substituents more deactivating than 3,5-dimethyl, and with ρ = −6.19 and r = 1.57 for the substituent range more activating than 4-methyl .

Specialized Solvent

Summary of the Application: Trifluoroethanol, a compound similar to “2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol”, is used as a specialized solvent in organic chemistry .

Methods of Application: Trifluoroethanol is used as a solvent in various chemical reactions. For example, it is used in the oxidation of sulfur compounds using hydrogen peroxide .

Results or Outcomes: Trifluoroethanol effectively conducts oxidations of sulfur compounds using hydrogen peroxide. It also competitively inhibits alcohol dehydrogenase .

Nucleophilic Peptide Arylation

Scientific Field: Organic & Biomolecular Chemistry

Summary of the Application: “2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol” is used as a solvent to control nucleophilic peptide arylation . The arylation of peptides with perfluoroaromatics provides a route by which to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .

Methods of Application: The study employed 2,2,2-trifluoroethanol (TFE) as a solvent in peptide S N Ar reactions. The perfluoroaromatic reagent (ArF) pentafluoropyridine (1) is a highly useful synthetic building block that can undergo multiple substitution reactions with a broad range of nucleophiles .

Results or Outcomes: The study found that employing 2,2,2-trifluoroethanol (TFE) as a solvent in peptide S N Ar reactions significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .

Preparation of Macrocycles and Heterocycles

Summary of the Application: “2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol” is used in the preparation of macrocycles and heterocycles .

Methods of Application: The perfluoroaromatic reagent (ArF) pentafluoropyridine (1) is a highly useful synthetic building block that can undergo multiple substitution reactions with a broad range of nucleophiles . This reagent has been utilized as a building block or scaffold for the preparation of macrocycles and heterocycles .

Results or Outcomes: The study found that the attachment of 1 to peptides provides a useful chemical handle that enables both 19 F NMR analysis and the scope for chemical modifications such as cyclisation and ‘tagging’ for improvement of proteolytic stability .

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol is an organic compound characterized by the presence of a trifluoroethyl group and a thiophene ring. Its molecular formula is C8_8H6_6F3_3OS, making it a fluorinated alcohol with unique properties. The trifluoromethyl group imparts significant electronegativity, resulting in enhanced acidity compared to non-fluorinated alcohols. This compound is colorless and exhibits a distinctive odor reminiscent of ethanol, making it suitable for various chemical applications and studies in organic chemistry.

, including the oxidation of sulfur compounds and nucleophilic peptide arylation.
  • Stabilization of Biological Structures: The compound is effective in stabilizing alpha helices and beta sheets in proteins during experimental procedures.
  • Potential Drug Candidate: Owing to its biological activity, it is explored as a potential therapeutic agent in treating mental health disorders .
  • Research indicates that 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol exhibits notable biological activities. It has been studied for its potential applications in medicinal chemistry, particularly as a candidate for treating anxiety and depression due to its interaction with biological systems . Additionally, it has shown effectiveness in stabilizing protein structures during biochemical experiments.

    Several synthesis routes exist for 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol:

    • Reaction with Trifluoroacetic Anhydride: Thiophen-3-ol reacts with trifluoroacetic anhydride in the presence of a base to produce the desired compound along with acetic acid as a byproduct .
    • Hydrogenation Processes: Similar compounds can be synthesized through hydrogenation or hydride reduction of trifluorinated derivatives .

    Interaction studies have shown that 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol can significantly influence reaction mechanisms. For instance:

    • It enhances nucleophile selectivity in peptide reactions compared to traditional solvents like N,N'-dimethylformamide.
    • Its ability to form stable complexes with various substrates allows for improved reaction conditions and outcomes in organic synthesis.

    Several compounds share structural or functional similarities with 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol. Here are some notable examples:

    Compound NameMolecular FormulaKey Features
    2,2,2-TrifluoroethanolC3_3H3_3F3_3OCommonly used solvent; stronger acidity than ethanol
    1-(Thiophen-3-yl)ethanolC8_8H8_8OSLacks fluorination; different reactivity profile
    2-FluoroethanolC2_2H5_5FOLess acidic; simpler structure without thiophene
    4-Fluorobenzyl alcoholC7_7H7_7FOAromatic alcohol; different functional group interactions

    Uniqueness: The presence of both trifluoromethyl and thiophene groups distinguishes 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol from other compounds. This unique combination enhances its reactivity and potential biological applications.

    XLogP3

    1.9

    Dates

    Modify: 2023-08-19

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